UDP-3-O-acyl-GlcNAc (diammonium)

Enzyme Kinetics LpxA Assay LpxC Assay

This UDP-3-O-acyl-GlcNAc (diammonium) (CAS: 102814-15-3) is the optimal substrate for E. coli LpxA/LpxC kinetic characterization and inhibitor screening. The diammonium counterion confers ~40% greater aqueous solubility than the Tris salt, ensuring accurate Kₘ and k_cat determination in aqueous assays. The R-3-hydroxymyristoyl (C14) chain is essential—E. coli LpxA shows ~1000-fold preference over shorter analogs. Choose this defined salt for reproducible HTS, SAR studies, and lipid A pathway reconstitution. Avoid assay variability from undefined salt mixtures.

Molecular Formula C31H59N5O19P2
Molecular Weight 867.8 g/mol
Cat. No. B12389949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-3-O-acyl-GlcNAc (diammonium)
Molecular FormulaC31H59N5O19P2
Molecular Weight867.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.N.N
InChIInChI=1S/C31H53N3O19P2.2H3N/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);2*1H3/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1
InChIKeyPRDTXFWBGBDLLJ-GKTOLIBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-3-O-acyl-GlcNAc (diammonium) Procurement Guide: Lipid A Intermediate for Gram-Negative Enzyme Assays


UDP-3-O-acyl-GlcNAc (diammonium) (CAS: 102814-15-3; also referred to as UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine diammonium) is a key nucleotide sugar intermediate in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1]. Synthesized by the enzyme LpxA (UDP-N-acetylglucosamine acyltransferase) via the transfer of an acyl chain (e.g., R-3-hydroxymyristate) from acyl carrier protein (ACP) to UDP-GlcNAc, this compound serves as the direct substrate for LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase), the enzyme catalyzing the first committed step in lipid A biosynthesis [2]. The diammonium salt form is a defined chemical entity characterized by a molecular weight of 867.77 g/mol and a molecular formula of C₃₁H₅₉N₅O₁₉P₂ . As an endogenous metabolite of E. coli and other Gram-negative bacteria, it is a critical tool compound for in vitro enzymatic studies, inhibitor screening, and antimicrobial drug discovery efforts targeting novel bacterial pathways [3].

Why UDP-3-O-acyl-GlcNAc (diammonium) Cannot Be Substituted with Generic Analogs


The biochemical activity and downstream utility of UDP-3-O-acyl-GlcNAc (diammonium) are exquisitely sensitive to both its acyl chain length and its counterion. LpxA enzymes possess a stringent 'hydrocarbon ruler' mechanism, exhibiting a ~1000-fold preference for a specific acyl chain length depending on the bacterial species (e.g., E. coli LpxA strongly favors the 14-carbon R-3-hydroxymyristoyl chain) [1]. Substitution with a compound bearing a shorter acyl chain (e.g., R-3-hydroxydecanoyl) will result in negligible conversion and invalidate kinetic assays. Furthermore, the counterion is not an inert bystander; the diammonium salt form offers demonstrably enhanced aqueous solubility, approximately 40% greater than the Tris salt form, which directly impacts substrate bioavailability and the accuracy of kinetic parameter determination (e.g., Kₘ and k_cat) in aqueous assay buffers . Substituting with an undefined salt or mixture can introduce uncontrolled variability in solubility and ion concentration, confounding enzymatic data.

UDP-3-O-acyl-GlcNAc (diammonium): Product-Specific Quantitative Evidence for Scientific Selection


Counterion-Dependent Solubility: Aqueous Bioavailability of UDP-3-O-acyl-GlcNAc (diammonium)

The diammonium salt formulation of UDP-3-O-acyl-GlcNAc provides significantly enhanced aqueous solubility compared to the Tris salt form. This difference is crucial for in vitro enzymatic assays where high substrate concentrations may be required to achieve saturation kinetics .

Enzyme Kinetics LpxA Assay LpxC Assay Substrate Solubility

Defined Counterion Identity for Assay Reproducibility and LpxC Kinetics

The diammonium salt provides a chemically defined counterion with a known molecular weight (867.77 g/mol) and formula (C₃₁H₅₉N₅O₁₉P₂), essential for precise molarity calculations. In the LpxC enzyme assay, which is highly sensitive to pH and ionic strength [1], an undefined salt form or mixture of counterions introduces an uncontrolled variable that can alter the enzyme's pH-dependent activity profile and confound inhibitor IC₅₀ or K_i determinations [2].

LpxC Inhibition Enzyme Assay Reproducibility Zinc Metalloenzyme Lipid A Biosynthesis

LpxA Substrate Specificity: Validation of R-3-hydroxymyristoyl Chain Requirement for E. coli Enzyme

The E. coli LpxA enzyme exhibits extreme selectivity for the R-3-hydroxymyristoyl (C14) acyl chain length. Comparative studies show a ~1000-fold preference for this substrate over the R-3-hydroxydecanoyl (C10) chain [1]. This confirms that UDP-3-O-acyl-GlcNAc bearing the C14 chain (like the diammonium salt) is the biologically relevant substrate for E. coli LpxA, and is essential for any assay aiming to recapitulate native enzyme activity.

LpxA Substrate Specificity Hydrocarbon Ruler E. coli Lipid A Enzyme Selectivity

Optimal Research and Industrial Applications for UDP-3-O-acyl-GlcNAc (diammonium)


In Vitro Enzymatic Characterization of E. coli LpxA and LpxC

This diammonium salt is the optimal substrate for detailed kinetic characterization of E. coli LpxA and LpxC. Its defined counterion ensures accurate solution preparation, while the correct acyl chain length (R-3-hydroxymyristoyl, C14) is essential for activity, as E. coli LpxA shows a ~1000-fold preference for this chain over shorter analogs [1]. The enhanced aqueous solubility (≈40% greater than the Tris salt) allows for more robust kinetic assays, particularly when determining Kₘ and k_cat values, by minimizing the need for potentially enzyme-denaturing co-solvents .

High-Throughput Screening (HTS) for LpxC Inhibitors

The compound is ideal as a substrate in high-throughput screens for novel LpxC inhibitors, an important target for Gram-negative antibiotics. The compound's solubility profile is critical for maintaining consistent substrate concentrations across thousands of assay wells, ensuring reliable and reproducible results . Its defined molecular identity minimizes batch-to-batch variability, a key factor in HTS assay validation . Inhibitors like CHIR-090 are characterized using this very substrate, highlighting its central role in antibiotic discovery [2].

Structure-Activity Relationship (SAR) Studies of LpxA and LpxC

As the natural product of the LpxA reaction and the substrate for LpxC, this compound is essential for SAR studies. Researchers can use it as a benchmark substrate to evaluate the activity of mutant LpxA or LpxC enzymes, or to characterize the binding mode of novel inhibitors [3]. Its well-defined biochemical properties make it a reliable constant in experiments designed to probe variable enzyme or inhibitor structures.

Biochemical Reagent for Lipid A Pathway Reconstitution

This compound is a necessary reagent for the in vitro reconstitution of the early steps of the lipid A biosynthetic pathway. It can be used to generate the downstream intermediate UDP-2,3-diacyl-GlcN [1]. The diammonium salt form facilitates this process by ensuring adequate substrate solubility in the complex, multi-enzyme reaction mixtures required for pathway reconstitution .

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